1-methyl-3-(2-naphthyl)-1{H}-pyrazole-5-carboxylic acid
Overview
Description
1-Methyl-3-(2-naphthyl)-1{H}-pyrazole-5-carboxylic acid is an organic compound that belongs to the class of pyrazole carboxylic acids. This compound is characterized by a pyrazole ring substituted with a methyl group at the 1-position, a naphthyl group at the 3-position, and a carboxylic acid group at the 5-position. The presence of the naphthyl group imparts unique chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-3-(2-naphthyl)-1{H}-pyrazole-5-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, the diketone precursor would be 1-(2-naphthyl)-3-methyl-1,3-propanedione.
Carboxylation: The resulting pyrazole intermediate is then subjected to carboxylation to introduce the carboxylic acid group at the 5-position. This can be achieved using carbon dioxide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-(2-naphthyl)-1{H}-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur at the naphthyl ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation can be achieved using halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 1-methyl-3-(2-naphthyl)-1{H}-pyrazole-5-carboxaldehyde.
Reduction: Formation of 1-methyl-3-(2-naphthyl)-1{H}-pyrazole-5-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-Methyl-3-(2-naphthyl)-1{H}-pyrazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-methyl-3-(2-naphthyl)-1{H}-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthyl group can enhance binding affinity to these targets, while the pyrazole ring can participate in hydrogen bonding and other interactions. The exact pathways depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
1-Methyl-3-phenyl-1{H}-pyrazole-5-carboxylic acid: Similar structure but with a phenyl group instead of a naphthyl group.
1-Methyl-3-(2-thienyl)-1{H}-pyrazole-5-carboxylic acid: Contains a thienyl group instead of a naphthyl group.
Uniqueness: 1-Methyl-3-(2-naphthyl)-1{H}-pyrazole-5-carboxylic acid is unique due to the presence of the naphthyl group, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-methyl-5-naphthalen-2-ylpyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-17-14(15(18)19)9-13(16-17)12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKYTESQTLBINV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC3=CC=CC=C3C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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